(S)-N-(8-(2-Hydroxy-3-morpholinopropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)-2-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY 1082439 is a highly selective and balanced inhibitor of phosphoinositide 3-kinase alpha and phosphoinositide 3-kinase beta. This compound has demonstrated potent activity in tumors with activated phosphoinositide 3-kinase alpha and loss-of-function of phosphatase and tensin homolog . The phosphoinositide 3-kinase pathway plays critical roles in cancer cell growth and survival, making inhibitors like BAY 1082439 valuable in cancer research and treatment .
Preparation Methods
The synthesis of BAY 1082439 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that BAY 1082439 is an orally bioavailable compound, indicating that its synthesis involves steps to ensure its stability and bioavailability . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
BAY 1082439 undergoes various chemical reactions, primarily focusing on its interaction with the phosphoinositide 3-kinase pathway. The compound is highly selective for phosphoinositide 3-kinase alpha and phosphoinositide 3-kinase beta, with an IC50 ratio of 1:3 in biochemical assays . Common reagents and conditions used in these reactions include specific inhibitors and conditions that mimic the tumor microenvironment . The major products formed from these reactions are typically related to the inhibition of the phosphoinositide 3-kinase pathway, leading to reduced cancer cell proliferation and survival .
Scientific Research Applications
BAY 1082439 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, BAY 1082439 has shown potent activity in tumors with activated phosphoinositide 3-kinase alpha and loss-of-function of phosphatase and tensin homolog . It has been used in various in vitro and in vivo studies to investigate its efficacy in inhibiting cancer cell growth and survival . Additionally, BAY 1082439 has been explored for its potential in overcoming drug resistance in cancer cells by targeting the phosphoinositide 3-kinase pathway . Its unique pharmacokinetic properties, including high plasma free fractions and high clearance, make it a valuable compound for further clinical development .
Mechanism of Action
BAY 1082439 exerts its effects by selectively inhibiting the phosphoinositide 3-kinase alpha and phosphoinositide 3-kinase beta subunits . This inhibition leads to the downregulation of the phosphoinositide 3-kinase pathway, which is crucial for cancer cell growth and survival . The compound has shown strong inhibition of phosphorylated AKT at 2 and 5 hours post-treatment, with levels returning to baseline at 24 hours . This suggests that continuous inhibition of phosphorylated AKT may not be required for anti-tumor efficacy . The molecular targets and pathways involved include the phosphoinositide 3-kinase pathway and its downstream effectors, such as AKT .
Comparison with Similar Compounds
BAY 1082439 is unique in its balanced inhibition of both phosphoinositide 3-kinase alpha and phosphoinositide 3-kinase beta, with high selectivity against other kinases such as mammalian target of rapamycin kinase . Similar compounds include BAY 80-6946, which is a strong phosphoinositide 3-kinase alpha inhibitor but lacks the balanced inhibition of phosphoinositide 3-kinase beta . Other similar compounds include various phosphoinositide 3-kinase inhibitors that target different isoforms of the enzyme, such as phosphoinositide 3-kinase gamma and phosphoinositide 3-kinase delta . The uniqueness of BAY 1082439 lies in its balanced inhibition and its potential to overcome drug resistance in cancer cells .
Properties
Molecular Formula |
C25H30N6O5 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
N-[8-[(2S)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C25H30N6O5/c1-16-18(4-3-7-26-16)24(33)29-25-28-21-19(23-27-8-9-31(23)25)5-6-20(22(21)34-2)36-15-17(32)14-30-10-12-35-13-11-30/h3-7,17,27,32H,8-15H2,1-2H3/t17-/m0/s1 |
InChI Key |
QJTLLKKDFGPDPF-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C(C=CC=N1)C(=O)N=C2N=C3C(=C4N2CCN4)C=CC(=C3OC)OC[C@H](CN5CCOCC5)O |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N=C2N=C3C(=C4N2CCN4)C=CC(=C3OC)OCC(CN5CCOCC5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.